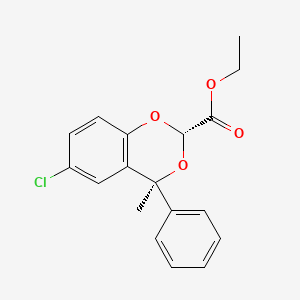![molecular formula C47H54N7O16P B12772778 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione CAS No. 76741-93-0](/img/structure/B12772778.png)
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione” is a complex chemical entity composed of multiple distinct molecules. Each component has unique properties and applications, making the overall compound a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol: : This compound is typically synthesized through a series of stereoselective reactions, involving the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
-
2-acetyloxybenzoic acid:
-
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione:
-
Phosphoric acid: : Industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
-
1,3,7-trimethylpurine-2,6-dione:
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation and Reduction: : Each component can undergo oxidation and reduction reactions. For example, acetylsalicylic acid can be hydrolyzed to salicylic acid and acetic acid .
-
Substitution: : Phenobarbital can undergo nucleophilic substitution reactions due to the presence of reactive sites on the diazinane ring .
-
Esterification and Hydrolysis: : Phosphoric acid can form esters with alcohols and undergo hydrolysis to revert to the acid form .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective synthesis.
Solvents: Ethanol, methanol, water.
Major Products
Salicylic acid: from acetylsalicylic acid hydrolysis.
Barbituric acid derivatives: from phenobarbital reactions.
Phosphate esters: from phosphoric acid esterification.
Applications De Recherche Scientifique
Chemistry
Biology
Enzyme Inhibition: Acetylsalicylic acid inhibits cyclooxygenase enzymes, reducing inflammation.
Medicine
Analgesics: Acetylsalicylic acid is widely used as a pain reliever.
Anticonvulsants: Phenobarbital is used to control seizures.
Stimulants: Caffeine is used to stimulate the central nervous system.
Industry
Fertilizers: Phosphoric acid is a key ingredient in fertilizers.
Food Additives: Caffeine is added to beverages for its stimulating effects.
Mécanisme D'action
Molecular Targets and Pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Similar to acetylsalicylic acid but lacks the acetyl group.
Barbituric acid: The parent compound of phenobarbital.
Theobromine: Similar to caffeine but with different methylation patterns.
Uniqueness
Acetylsalicylic acid: Unique due to its acetyl group, which enhances its anti-inflammatory properties.
Phenobarbital: Unique due to its specific structure that allows for anticonvulsant activity.
This compound’s diverse components make it a subject of extensive research and application across various scientific disciplines.
Propriétés
Numéro CAS |
76741-93-0 |
|---|---|
Formule moléculaire |
C47H54N7O16P |
Poids moléculaire |
1003.9 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
Clé InChI |
UPMIZSHLZZFSGY-IDOSJLLWSA-N |
SMILES isomérique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
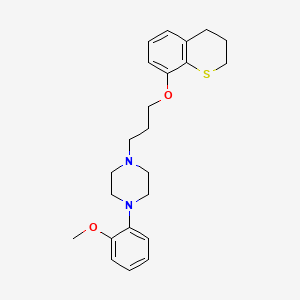
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
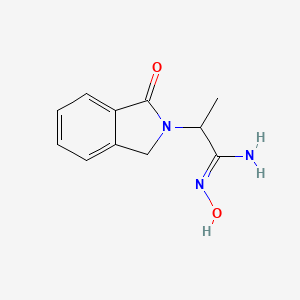
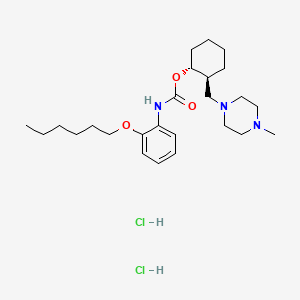
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
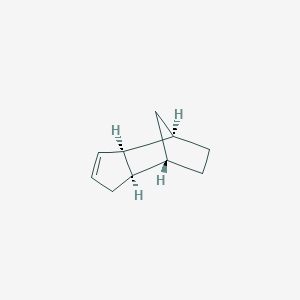
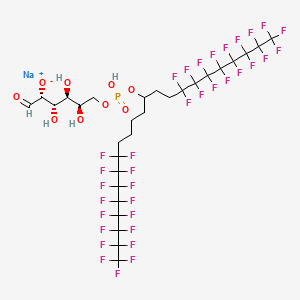
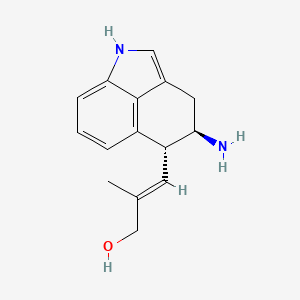
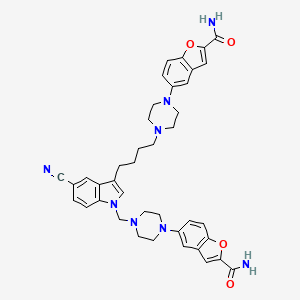

![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
